molecular formula C8H8BrN B2810097 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 1256819-57-4

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B2810097
CAS No.: 1256819-57-4
M. Wt: 198.063
InChI Key: MQAODUBQMCJOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine (CAS 1256819-57-4) is a brominated bicyclic heteroaromatic compound of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H8BrN and a molecular weight of 198.06 g/mol , this scaffold serves as a versatile and valuable building block for the construction of more complex molecules . The presence of the bromine atom on the pyridine ring makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of novel chemical space . This compound is part of a class of structures frequently investigated in the development of kinase inhibitors and other biologically active molecules, where the cyclopentapyridine core can act as a privileged scaffold . As a solid, it should be stored sealed in a dry environment at cool temperatures, typically 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: Please refer to the associated Safety Data Sheet (SDS) before use. This compound may be hazardous and could cause harm if mishandled. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and prudent laboratory practices are essential.

Properties

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAODUBQMCJOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects is primarily through its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The compound’s heterocyclic structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or receptors.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
  • CAS : 1140240-18-1, Molecular Formula : C₈H₈BrN.
  • Key Difference : Bromine at the 2-position of the pyridine ring instead of 3.
  • Applications : Widely used as a synthetic intermediate for heterocycles and pharmaceuticals due to its reactivity in cross-coupling reactions .
  • Reactivity : The 2-bromo substituent directs electrophilic substitution to the 4-position, whereas the 4-bromo isomer may exhibit distinct regioselectivity .
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
  • CAS : 158331-19-2.
  • Key Difference : Bromine at the 3-position with an additional N-oxide group.
  • Reactivity : The N-oxide enhances polarity and alters electronic properties, making it suitable for asymmetric synthesis .
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
  • CAS : 881204-65-4.
  • Key Difference: Ring junction position ([b] vs. [c] in the target compound). The [b] designation indicates fusion between pyridine C2 and cyclopentane, while [c] denotes fusion at C3. This affects conjugation and steric accessibility .

Substituted Derivatives

4-(4-Bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5c)
  • Molecular Formula : C₁₇H₁₃BrN₂S.
  • Properties : Yellow viscous oil (89% yield), characterized by IR (νmax 3050, 1600 cm⁻¹) and NMR (δ 2.1–3.2 ppm for cyclopentane protons) .
4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5e)
  • Molecular Formula : C₁₈H₁₆N₂OS.
  • Properties : Yellow viscous oil (88% yield), with methoxy group improving solubility in polar solvents .
  • Reactivity : The electron-donating methoxy group directs electrophilic substitution to meta positions, contrasting with the electron-withdrawing bromine .

Physical and Spectroscopic Comparison

Property 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 5c
State Not reported Crystalline solid Yellow oil
Yield Not reported Not reported 89%
IR (cm⁻¹) Not available 2920 (C–H), 1560 (C=C) 3050 (Ar–H), 1600 (C=N)
¹H NMR (δ) Not available 2.5–3.0 (m, cyclopentane) 2.1–3.2 (m, cyclopentane)

Biological Activity

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₈BrN and a molecular weight of approximately 198.06 g/mol. Its unique bicyclic structure includes a bromine atom at the fourth position of the pyridine ring, contributing to its distinct reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anticancer Properties
This compound has been investigated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. For instance, derivatives of this compound have been shown to induce apoptosis in human cancer cell lines, which is critical for developing new cancer therapies.

3. Neuropharmacological Effects
The compound acts as an allosteric modulator of certain receptors involved in neurotransmission. This interaction may influence various physiological processes, including mood regulation and cognitive function. Preliminary studies suggest potential applications in treating neurodegenerative diseases .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes related to disease progression .
  • Receptor Modulation : Its structural features allow it to interact effectively with various receptors, influencing signal transduction pathways critical for normal physiological functions .

Case Studies

Several studies highlight the compound's potential:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective inhibition of specific cancer cell lines with IC50 values ranging from 0.1 to 10 µM, indicating promising anticancer activity .
  • Another investigation focused on its antimicrobial properties revealed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
6,7-Dihydro-5H-cyclopenta[b]pyridineLacks bromine atomDifferent reactivity and potential applications
3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridineChlorine instead of bromineVarying chemical properties due to halogen type
4-Bromo-5H-pyrido[3,4-b]indoleIndole structureDifferent ring system affecting reactivity

Q & A

Basic Research Question

  • ¹H-NMR : The cyclopentane ring protons (δ 2.1–3.1 ppm) show splitting patterns (triplet or quintet) dependent on substituent positions. Bromine’s deshielding effect shifts adjacent pyridine protons to δ 7.3–8.4 ppm .
  • ¹³C-NMR : Carbonyl groups (if present) resonate at δ 165–170 ppm, while brominated carbons appear at δ 110–125 ppm .
  • IR : Stretching frequencies for C-Br bonds (550–650 cm⁻¹) and pyridine rings (1600–1500 cm⁻¹) confirm substitution patterns .
    Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities; recrystallization or HPLC can mitigate this .

What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

Advanced Research Question
In Suzuki-Miyaura couplings, the bromine atom at the 4-position acts as the primary reactive site due to:

  • Electronic Effects : The pyridine ring’s electron-withdrawing nature activates the bromine for oxidative addition to Pd(0) catalysts .
  • Steric Factors : The fused cyclopentane ring restricts access to the 6- and 7-positions, favoring 4-substitution .
    Contradictions in reaction outcomes (e.g., competing 2-substitution) may stem from catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) or excess ligand ratios .

How do computational methods (DFT, MD) predict the reactivity and stability of this compound derivatives?

Advanced Research Question

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the brominated derivative localizes on the pyridine ring, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. Polar solvents stabilize charge-separated intermediates in SNAr reactions .
    Discrepancies between computational and experimental results (e.g., unexpected byproducts) often arise from solvation effects or transition-state barriers not modeled in silico .

What strategies address contradictions in biological activity data for this compound-based inhibitors?

Advanced Research Question

  • Bioassay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. Ki) can skew results. Standardize assays using WHO-recommended controls .
  • Metabolic Stability : Microsomal studies (e.g., human liver microsomes) assess CYP450-mediated degradation, which may explain reduced in vivo efficacy compared to in vitro data .
  • Structural Analogues : Compare with chloro or methyl derivatives to isolate bromine’s electronic contributions to target binding .

How does X-ray crystallography validate the stereochemistry of this compound complexes?

Advanced Research Question

  • Crystal Packing : Bromine’s heavy atom effect enhances diffraction resolution (<1.0 Å), clarifying bond angles and torsional strain in the fused ring system .
  • Hydrogen Bonding : Interactions between the pyridine nitrogen and co-crystallized solvents (e.g., DMSO) stabilize specific conformers .
    Discrepancies between crystallographic and NMR data may indicate dynamic equilibria in solution, resolvable via VT-NMR (variable temperature) .

What are the limitations of mass spectrometry in quantifying trace impurities in this compound samples?

Basic Research Question

  • Ion Suppression : Co-eluting impurities (e.g., unreacted precursors) reduce ionization efficiency. Use HPLC-MS with gradient elution (ACN/H₂O + 0.1% formic acid) to enhance separation .
  • Isotopic Interference : Bromine’s natural isotope pattern (¹⁸¹Br/¹⁷⁹Br) complicates low-abundance impurity detection. High-resolution MS (HRMS, <5 ppm error) resolves this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.